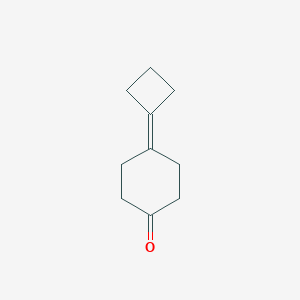
4-Cyclobutylidenecyclohexan-1-one
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclobutylidenecyclohexan-1-one, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases . These properties are crucial for understanding its behavior in different conditions and potential applications .Scientific Research Applications
Synthesis and Chemical Transformations
Brønsted Acid-Catalyzed Transfer Hydrogenation : Cyclohexa-1,4-dienes, related to cyclobutylidenecyclohexanones in reactivity trends, have been explored for Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes, demonstrating the utility of hydrocarbon-based dihydrogen surrogates for the reduction of structurally diverse alkenes (Chatterjee & Oestreich, 2016).
Intramolecular Cycloadditions : The reactivity of cyclobutadiene compounds in cycloaddition reactions has been studied, showing how cyclobutadiene can function as both a diene and dienophile, leading to diverse cycloadducts. This provides insights into manipulating cyclobutylidenecyclohexanone derivatives for synthetic applications (Limanto et al., 2003).
Photocycloaddition Reactions : Photocycloaddition studies have shown selective reactions of cyclohexenones under irradiation, suggesting that derivatives of 4-cyclobutylidenecyclohexan-1-one might undergo similar photochemical transformations to form complex structures (Inhülsen et al., 2008).
Catalysis and Enzymatic Reactions
Enzymatic [4+2] Cyclization : A study on the biosynthesis of pyrroindomycins highlighted an enzymatic [4+2] cyclization cascade that forms two cyclohexene rings, suggesting potential biosynthetic routes involving cyclobutylidenecyclohexanone or its derivatives (Tian et al., 2015).
Metal-Free Cyclobutadiene Reagent for [4 + 2] Cycloadditions : The development of a metal-free cyclobutadiene reagent indicates the potential for cyclobutylidenecyclohexan-1-one derivatives to participate in intermolecular [4+2] cycloadditions, expanding the toolkit for synthetic chemists in creating complex molecules (Boswell et al., 2023).
Anticancer and Cytotoxicity Studies
Cytotoxicity and Topography Correlation : Research on 2-arylidenebenzocycloalkanones, structurally related to cyclobutylidenecyclohexan-1-one, has correlated molecular topography with cytotoxic effects, offering a pathway for designing anticancer agents based on cyclobutylidenecyclohexan-1-one structures (Dimmock et al., 2002).
Safety and Hazards
Mechanism of Action
- Compound C likely interacts with specific cellular components or enzymes. One possible mechanism involves intra-molecular charge transfer (ICT) . This phenomenon occurs when electrons transfer within the molecule, leading to changes in its electronic structure and fluorescence properties .
- Cellular and molecular effects are not extensively studied. However, its fluorescence properties make it useful as a sensor for detecting chromium III ions at trace levels .
Mode of Action
Result of Action
Scientists continue to explore its potential applications and biological effects . 🌟
properties
IUPAC Name |
4-cyclobutylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEOINVVVAXRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCC(=O)CC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



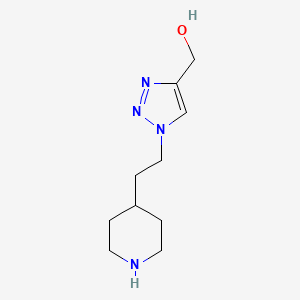

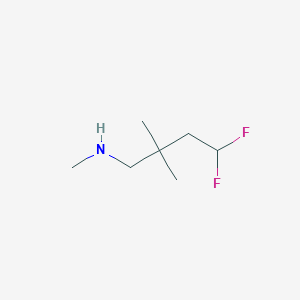
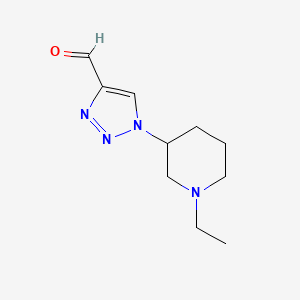
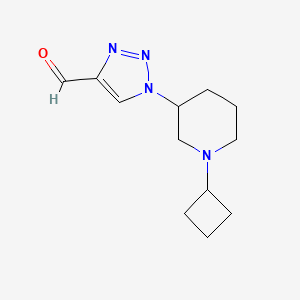

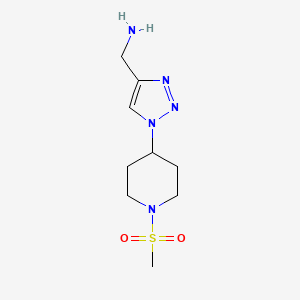
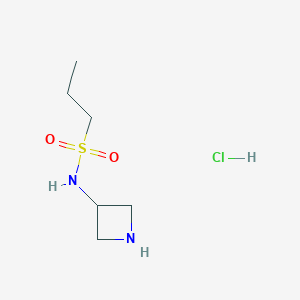
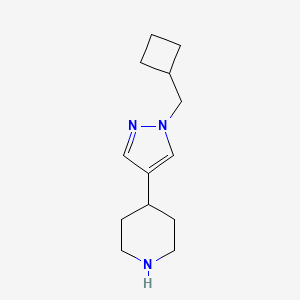
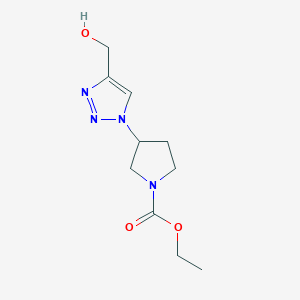
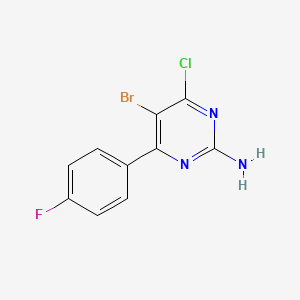


![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)